Cas no 1693896-12-6 (cyclooctylmethanethiol)

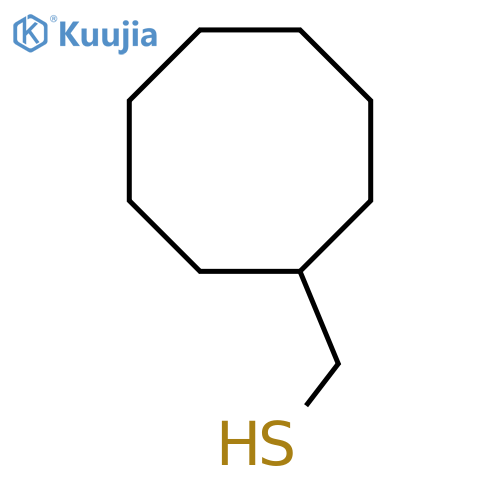

cyclooctylmethanethiol structure

商品名:cyclooctylmethanethiol

cyclooctylmethanethiol 化学的及び物理的性質

名前と識別子

-

- cyclooctylmethanethiol

- SCHEMBL330549

- 1693896-12-6

- EN300-1288342

-

- インチ: 1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2

- InChIKey: KUNPJNZROAIDQN-UHFFFAOYSA-N

- ほほえんだ: SCC1CCCCCCC1

計算された属性

- せいみつぶんしりょう: 158.11292175g/mol

- どういたいしつりょう: 158.11292175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 72.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

- 疎水性パラメータ計算基準値(XlogP): 4

cyclooctylmethanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288342-50mg |

cyclooctylmethanethiol |

1693896-12-6 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1288342-1.0g |

cyclooctylmethanethiol |

1693896-12-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1288342-1000mg |

cyclooctylmethanethiol |

1693896-12-6 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1288342-5000mg |

cyclooctylmethanethiol |

1693896-12-6 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1288342-10000mg |

cyclooctylmethanethiol |

1693896-12-6 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1288342-100mg |

cyclooctylmethanethiol |

1693896-12-6 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1288342-250mg |

cyclooctylmethanethiol |

1693896-12-6 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1288342-500mg |

cyclooctylmethanethiol |

1693896-12-6 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1288342-2500mg |

cyclooctylmethanethiol |

1693896-12-6 | 2500mg |

$1650.0 | 2023-10-01 |

cyclooctylmethanethiol 関連文献

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

4. Book reviews

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

1693896-12-6 (cyclooctylmethanethiol) 関連製品

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量